molecular formula C9H13NO2S B15325741 Methyl 2-amino-4-(thiophen-3-yl)butanoate

Methyl 2-amino-4-(thiophen-3-yl)butanoate

Cat. No.: B15325741
M. Wt: 199.27 g/mol
InChI Key: KLNJXHUQDKGAMS-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(thiophen-3-yl)butanoate is a methyl ester derivative of 2-amino-4-(thiophen-3-yl)butanoic acid. Its structure features:

  • Amino group (-NH₂) at position 2 of the butanoate backbone.
  • Thiophen-3-yl substituent (a sulfur-containing aromatic heterocycle) at position 4.
  • Ester group (-COOCH₃) at the terminal carboxyl position.

The compound’s structural uniqueness arises from the thiophene ring, which contributes distinct electronic properties due to sulfur’s lone pairs, and the amino group, which introduces nucleophilic reactivity. Potential applications may include medicinal chemistry (e.g., as a bioactive scaffold) or materials science, leveraging the thiophene moiety’s conjugation properties.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

methyl 2-amino-4-thiophen-3-ylbutanoate

InChI

InChI=1S/C9H13NO2S/c1-12-9(11)8(10)3-2-7-4-5-13-6-7/h4-6,8H,2-3,10H2,1H3

InChI Key

KLNJXHUQDKGAMS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC1=CSC=C1)N

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 2-amino-4-(thiophen-3-yl)butanoate can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Industrial production methods often involve large-scale synthesis using similar condensation reactions, optimized for yield and purity.

Chemical Reactions Analysis

Methyl 2-amino-4-(thiophen-3-yl)butanoate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(thiophen-3-yl)butanoate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as voltage-gated sodium channel blockers, affecting nerve signal transmission . The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to methyl 2-amino-4-(thiophen-3-yl)butanoate, with key differences highlighted:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Functional Groups Key Properties/Reactivity Reference
Methyl 2-amino-4-(thiophen-3-yl)butanoate -NH₂ (C2), thiophen-3-yl (C4), -COOCH₃ Polar due to -NH₂ and thiophene; nucleophilic at C2; potential for H-bonding. N/A
Methyl 2-benzoylamino-3-oxobutanoate (1) -NHC(O)Ph (C2), -CO (C3), -COOCH₃ Less polar due to benzoyl group; keto-enol tautomerism at C3; used in enamine synthesis.
Methyl 2-phenylbutanoate Phenyl (C2), -COOCH₃ Non-polar aromatic substituent; lower solubility in polar solvents.
Methyl 4-phenylbutanoate Phenyl (C4), -COOCH₃ Steric hindrance at C4; reduced nucleophilicity compared to amino-substituted analogs.
3-Methyl-3-phenylbutanoic acid -CH₃ (C3), phenyl (C3), -COOH Carboxylic acid group enhances acidity; branched chain affects crystallinity.

Key Comparative Insights:

Amino vs. Benzoylamino Groups: The free -NH₂ group in the target compound enables nucleophilic reactions (e.g., Schiff base formation), whereas the benzoylamino group in compound (1) limits such reactivity due to steric and electronic shielding .

Solubility and Polarity: Thiophene’s sulfur atom increases polarity relative to phenyl, suggesting higher solubility in polar solvents (e.g., DMSO) for the target compound compared to methyl 2-phenylbutanoate . The amino group further enhances hydrophilicity via H-bonding, contrasting with the hydrophobic benzoyl group in compound (1).

Synthetic Accessibility: Analogous compounds (e.g., methyl 2-benzoylamino-3-oxobutanoate) are synthesized via acid-catalyzed condensation, suggesting similar routes for the target compound with thiophene-containing amines .

Materials: Thiophene’s π-conjugation could make the compound a candidate for organic semiconductors, unlike phenyl-substituted esters.

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